Cas no 2171626-00-7 (1-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetyl)azetidine-2-carboxylic acid)

1-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetyl)azetidine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetyl)azetidine-2-carboxylic acid
- EN300-1575316
- 1-(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetyl)azetidine-2-carboxylic acid
- 2171626-00-7
-
- インチ: 1S/C26H28N2O5/c29-24(28-10-9-23(28)25(30)31)13-16-11-17(12-16)14-27-26(32)33-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22-23H,9-15H2,(H,27,32)(H,30,31)
- InChIKey: QYFWIZWMHPIVQC-UHFFFAOYSA-N
- ほほえんだ: O=C(CC1CC(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)C1)N1CCC1C(=O)O
計算された属性
- せいみつぶんしりょう: 448.19982200g/mol
- どういたいしつりょう: 448.19982200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 8
- 複雑さ: 729
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 95.9Ų
1-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetyl)azetidine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1575316-2.5g |
1-(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetyl)azetidine-2-carboxylic acid |
2171626-00-7 | 2.5g |
$6602.0 | 2023-06-04 | ||
Enamine | EN300-1575316-5.0g |
1-(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetyl)azetidine-2-carboxylic acid |
2171626-00-7 | 5g |
$9769.0 | 2023-06-04 | ||
Enamine | EN300-1575316-5000mg |
1-(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetyl)azetidine-2-carboxylic acid |
2171626-00-7 | 5000mg |
$9769.0 | 2023-09-24 | ||
Enamine | EN300-1575316-10.0g |
1-(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetyl)azetidine-2-carboxylic acid |
2171626-00-7 | 10g |
$14487.0 | 2023-06-04 | ||
Enamine | EN300-1575316-0.5g |
1-(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetyl)azetidine-2-carboxylic acid |
2171626-00-7 | 0.5g |
$3233.0 | 2023-06-04 | ||
Enamine | EN300-1575316-500mg |
1-(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetyl)azetidine-2-carboxylic acid |
2171626-00-7 | 500mg |
$3233.0 | 2023-09-24 | ||
Enamine | EN300-1575316-100mg |
1-(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetyl)azetidine-2-carboxylic acid |
2171626-00-7 | 100mg |
$2963.0 | 2023-09-24 | ||
Enamine | EN300-1575316-0.05g |
1-(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetyl)azetidine-2-carboxylic acid |
2171626-00-7 | 0.05g |
$2829.0 | 2023-06-04 | ||
Enamine | EN300-1575316-0.1g |
1-(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetyl)azetidine-2-carboxylic acid |
2171626-00-7 | 0.1g |
$2963.0 | 2023-06-04 | ||
Enamine | EN300-1575316-1.0g |
1-(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetyl)azetidine-2-carboxylic acid |
2171626-00-7 | 1g |
$3368.0 | 2023-06-04 |
1-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetyl)azetidine-2-carboxylic acid 関連文献
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1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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8. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
1-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetyl)azetidine-2-carboxylic acidに関する追加情報
Comprehensive Analysis of 1-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetyl)azetidine-2-carboxylic acid (CAS No. 2171626-00-7)
The compound 1-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetyl)azetidine-2-carboxylic acid (CAS No. 2171626-00-7) is a highly specialized peptide derivative with significant applications in pharmaceutical research and drug development. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a cyclobutyl-acetyl-azetidine backbone, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly interested in this compound due to its potential role in targeted drug delivery and enzyme inhibition, aligning with current trends in precision medicine and proteomics.
One of the most searched questions in AI-driven drug discovery platforms revolves around the synthetic pathways and stability of Fmoc-protected amino acids. The 2171626-00-7 compound addresses these queries by offering a stable framework for solid-phase peptide synthesis (SPPS), a technique widely used in bioconjugation and peptide therapeutics. Its azetidine-2-carboxylic acid moiety is particularly noteworthy, as this four-membered heterocycle enhances metabolic resistance and binding affinity—key factors in designing next-generation therapeutics.
In the context of green chemistry, the demand for eco-friendly synthetic routes has surged. The 2171626-00-7 compound can be synthesized using catalytic methods that minimize waste, resonating with the sustainability goals of modern labs. Additionally, its Fmoc group allows for selective deprotection, a feature highly sought after in combinatorial chemistry libraries. This aligns with frequent searches on high-throughput screening (HTS) and fragment-based drug design.
The cyclobutyl ring in 1-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetyl)azetidine-2-carboxylic acid introduces conformational rigidity, a property critical for molecular recognition in GPCR-targeted drugs. Recent studies highlight its utility in allosteric modulator development, a hot topic in neuropharmacology forums. Furthermore, its carboxylic acid terminus enables cross-coupling reactions, making it a versatile building block for biaryl compounds—a recurring theme in cancer research publications.
From an SEO perspective, this compound’s nomenclature includes high-value keywords like “Fmoc-protected cyclobutane” and “azetidine carboxylate derivatives”, which are frequently queried in chemical databases such as SciFinder and PubChem. Its CAS number (2171626-00-7) is often used in patent searches, particularly for peptide-based intellectual property. The compound’s relevance to COVID-19 research (e.g., protease inhibitor design) further boosts its online visibility, as evidenced by Google Trends data.
In summary, 1-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetyl)azetidine-2-carboxylic acid exemplifies the intersection of cutting-edge chemistry and therapeutic innovation. Its multifaceted applications—from peptide engineering to drug formulation—make it a subject of enduring interest in both academic and industrial settings. As computational chemistry tools advance, this compound’s role in in silico modeling and virtual screening is poised to expand, cementing its status as a keystone molecule in modern medicinal chemistry.
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